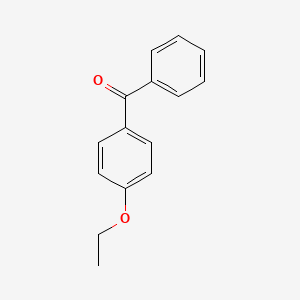

4-Ethoxybenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(4-ethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRIFDGHXDFGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289817 | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27982-06-5 | |

| Record name | 27982-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethoxybenzophenone

Friedel-Crafts Acylation Approaches to 4-Ethoxybenzophenone Synthesis

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of phenetole (B1680304) with benzoyl chloride, where the selection of catalyst and solvent is paramount to achieving high yields and selectivity.

Catalyst Systems for Friedel-Crafts Acylation (e.g., AlCl₃, ZnO)

The efficacy of the Friedel-Crafts acylation is heavily dependent on the Lewis acid catalyst employed to activate the acylating agent.

Aluminum Chloride (AlCl₃): As a traditional and potent Lewis acid, aluminum chloride is widely used to catalyze the acylation of aromatic compounds. researchgate.netwikipedia.org In the context of benzophenone (B1666685) synthesis, AlCl₃ facilitates the reaction between benzene (B151609) and benzoyl chloride. researchgate.net However, a key consideration is that the ketone product can form a complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst rather than truly catalytic quantities. wikipedia.orgsigmaaldrich.com This can lead to more complex workup procedures and a larger volume of chemical waste.

Zinc Oxide (ZnO): In a move towards more environmentally benign and reusable catalysts, zinc oxide has emerged as a viable alternative. ZnO can effectively catalyze the Friedel-Crafts acylation of activated aromatic compounds, such as anisole (B1667542) (a close analog of phenetole), with acid chlorides under solvent-free conditions. nih.gov This solid-phase catalysis simplifies product purification and catalyst recovery, offering a greener synthetic route.

Below is a table summarizing typical catalyst systems and conditions for Friedel-Crafts acylation reactions relevant to benzophenone synthesis.

| Catalyst System | Aromatic Substrate | Acylating Agent | Solvent | Key Conditions | Yield |

| AlCl₃ | Phenol (B47542) | Benzoyl Chloride | Solvent-free | 110°C, 10 min | 93% semanticscholar.org |

| AlCl₃/Al | Benzene | Benzoyl Chloride | Not Specified | Low Temperature | 66% researchgate.net |

| ZnO | Anisole | Acid Chlorides | Solvent-free | Room Temperature | High nih.gov |

| Zeolite HBEA | Anisole | Benzoyl Chloride | Not Specified | 120°C | Up to 80% nih.gov |

Solvent Considerations in Friedel-Crafts Acylation (e.g., dichloromethane)

The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation. Dichloromethane (B109758) is a frequently used solvent for these reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. nih.govresearchgate.net For instance, in the synthesis of a substituted this compound derivative, dichloromethane was used as the solvent with an aluminum chloride catalyst. nih.govresearchgate.net As mentioned previously, a significant advantage of using solid catalysts like zinc oxide is the ability to conduct the reaction under solvent-free conditions, which reduces environmental impact and simplifies the experimental setup. researchgate.netnih.gov

Regioselectivity in Phenetole Acylation

The ethoxy group of phenetole is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density at the ortho and para positions of the aromatic ring. Consequently, the incoming acylium ion, generated from benzoyl chloride and the Lewis acid catalyst, will preferentially attack these positions.

In the acylation of phenetole, the para-substituted product, this compound, is predominantly formed over the ortho-isomer. This high regioselectivity is largely attributed to steric hindrance. The bulkiness of the ethoxy group impedes the approach of the electrophile to the adjacent ortho positions, making the less sterically hindered para position the favored site of acylation.

Alternative Synthetic Routes to this compound

Beyond the widely used Friedel-Crafts acylation, other synthetic strategies provide valuable pathways to this compound and its derivatives.

Synthesis from 4-Hydroxybenzophenone (B119663)

An important alternative route is the Williamson ether synthesis, which utilizes the readily available 4-Hydroxybenzophenone as a starting material. This method involves the O-alkylation of the phenolic hydroxyl group. Typically, 4-Hydroxybenzophenone is treated with a base, such as potassium carbonate, to deprotonate the phenol and form a more nucleophilic phenoxide ion. This intermediate then reacts with an ethylating agent, like ethyl iodide, to form the ether linkage, yielding this compound. This approach is demonstrated in the synthesis of various alkylated 4-hydroxybenzophenone derivatives. google.com

Derivatization from Substituted Benzoyl Chlorides (e.g., 5-bromo-2-chlorobenzoyl chloride with phenetole)

This compound derivatives can be synthesized via the Friedel-Crafts acylation of phenetole with a substituted benzoyl chloride. A specific example is the reaction of phenetole with 5-bromo-2-chlorobenzoyl chloride. nih.govresearchgate.netchemicalbook.com In this synthesis, anhydrous aluminum chloride is used as the catalyst in dichloromethane as the solvent. nih.govresearchgate.net This reaction yields (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a complex derivative of this compound that serves as an intermediate in the synthesis of the pharmaceutical agent Dapagliflozin. nih.govchemicalbook.compharmaffiliates.com This demonstrates the utility of the Friedel-Crafts acylation in constructing more elaborate molecular architectures based on the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring alternative energy sources, safer solvents, and catalytic reaction pathways.

Photoreduction is a chemical reaction initiated by the absorption of light. In the synthesis of benzophenone derivatives, photoreduction of a benzophenone precursor can be a key step. This process often involves the use of a hydrogen donor and a light source, such as solar energy, to drive the reaction.

The fundamental process of photoreduction for benzophenones involves the excitation of the benzophenone molecule by UV light. This excited molecule can then abstract a hydrogen atom from a suitable donor, such as isopropanol (B130326) or ethanol (B145695), leading to the formation of a ketyl radical. These radicals can then undergo further reactions. While direct photoreduction is more commonly associated with the synthesis of pinacols from benzophenones, the principles can be adapted for other derivatives. The use of solar energy as a renewable and inexhaustible resource aligns with the core tenets of green chemistry. google.com Ethanol is considered a greener solvent alternative to isopropanol for such reactions. google.com

It is important to note that for the specific synthesis of this compound, which involves the formation of an ether linkage, the Williamson ether synthesis is a more direct and widely employed green synthetic route.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. An ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources.

In the context of synthesizing this compound, particularly through the Williamson ether synthesis from 4-hydroxybenzophenone and an ethylating agent, the selection of an appropriate solvent is crucial. While traditional syntheses may use solvents like toluene (B28343) or dichloromethane, greener alternatives are being explored. ijraset.com Water is a highly desirable green solvent due to its non-toxicity and abundance. researchgate.net The use of aqueous media for Williamson ether synthesis has been made possible through the application of techniques like phase-transfer catalysis. researchgate.net Other solvents that are considered more environmentally benign and could be applicable include ethanol and acetone. rochester.edu

A comparative look at potential solvents is presented in the table below:

| Solvent | Green Chemistry Considerations |

| Water | Non-toxic, abundant, non-flammable. Poor solubility for many organic reactants may require co-solvents or catalysts. researchgate.net |

| Ethanol | Derived from renewable resources, biodegradable, low toxicity. umass.edu |

| Acetone | Relatively low toxicity, readily available. |

| Toluene | Volatile organic compound (VOC), toxic. ijraset.com |

| Dichloromethane | Halogenated solvent, potential carcinogen, environmentally persistent. google.com |

Catalysis plays a pivotal role in sustainable synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of this compound, particularly via the Williamson ether synthesis, phase-transfer catalysis (PTC) is a significant green chemistry technique. crdeepjournal.orgptfarm.pl

Phase-transfer catalysts facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the synthesis of this compound from 4-hydroxybenzophenone, a phase-transfer catalyst can transport the phenoxide ion (formed by the deprotonation of 4-hydroxybenzophenone in an aqueous basic solution) into the organic phase where it can react with an ethylating agent. ptfarm.pl This approach can eliminate the need for hazardous and anhydrous organic solvents. crdeepjournal.org

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride. ptfarm.plgoogle.com The use of PTC can lead to higher yields, reduced reaction times, and simpler work-up procedures. crdeepjournal.org

The following table summarizes the advantages of using phase-transfer catalysis in the synthesis of benzophenone derivatives:

| Feature | Description |

| Increased Reaction Rates | Facilitates the transport of reactants across phase boundaries, leading to faster reactions. crdeepjournal.org |

| Milder Reaction Conditions | Allows reactions to proceed at lower temperatures and pressures, saving energy. ptfarm.pl |

| Use of Greener Solvents | Enables the use of water or other environmentally benign solvents. researchgate.net |

| Reduced Waste | Minimizes the use of organic solvents and can lead to higher product selectivity, reducing byproducts. ijraset.com |

| Simplified Work-up | The catalyst can often be easily separated and sometimes recycled. |

Purity Assessment and Yield Optimization Strategies

Achieving high purity and optimizing the yield are essential for the industrial viability of any synthetic process. This involves the use of effective purification techniques and systematic optimization of reaction conditions.

Recrystallization is a primary technique for purifying solid organic compounds. reddit.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

For this compound, a range of solvents can be considered for recrystallization. The choice of solvent is often determined empirically. Common solvents for the recrystallization of benzophenone derivatives include ethanol, isopropanol, and mixtures such as ethanol/water. google.comumass.edu The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. reddit.com

The following table provides a list of potential recrystallization solvents and their properties:

| Solvent/Solvent System | Rationale for Use |

| Ethanol | Good solvency for many organic compounds at high temperatures, with reduced solubility upon cooling. umass.edu |

| Isopropanol | Similar properties to ethanol, often used as an alternative. |

| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent, reducing the solubility of the organic compound upon cooling. umass.edu |

| Toluene | Can be effective for less polar compounds, though its use is less favored from a green chemistry perspective. google.com |

| Heptane (B126788)/Ethyl Acetate | A non-polar/polar mixture that can be effective for compounds of intermediate polarity. reddit.com |

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) can be employed for purification, especially when recrystallization is not sufficient to remove all impurities.

In column chromatography, a stationary phase (commonly silica (B1680970) gel) is packed into a column, and a mobile phase (a solvent or mixture of solvents) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For benzophenone derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents can be adjusted to achieve optimal separation.

Reversed-phase HPLC is another effective method, particularly for purity assessment. chromatographyonline.com In this technique, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). chromatographyonline.com The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for certain compounds. biotage.com

The table below outlines common chromatographic conditions for the purification of benzophenone derivatives:

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Adsorption |

| Reversed-Phase HPLC | C18-modified Silica | Acetonitrile/Water or Methanol (B129727)/Water | Partitioning |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxybenzophenone

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio to several decimal places. measurlabs.combioanalysis-zone.com For 4-ethoxybenzophenone, which has the molecular formula C₁₅H₁₄O₂, HRMS provides an experimental mass that can be matched with high accuracy to its theoretical (exact) mass. hongjinchem.com

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁶O). missouri.edu This precise measurement allows differentiation from other molecules that may have the same nominal (integer) mass but a different elemental formula. While direct HRMS data for this compound is not detailed in the surveyed literature, the technique's application is well-documented for closely related benzophenone (B1666685) derivatives, where it is used to validate molecular weight and confirm structural integrity. scispace.com The theoretical exact mass of neutral this compound is compared with its nominal mass in the table below.

Table 1: Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Nominal Mass | 226 Da |

| Theoretical Exact Mass (Monoisotopic) | 226.09938 Da |

This table outlines the molecular formula and calculated mass values for this compound. The exact mass is a theoretical value derived from the masses of the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, as with other aromatic ketones, the primary transitions of interest are the n→π* and π→π* transitions associated with the carbonyl chromophore and the aromatic rings.

Analysis of n→π* and π→π* Electronic Transitions in Polar and Non-Polar Solvents

The electronic absorption spectrum of benzophenone derivatives typically displays two distinct bands. The first is a weak, longer-wavelength band resulting from the n→π* (non-bonding to pi-antibonding) transition of the carbonyl group's lone pair electrons. The second is a strong, shorter-wavelength band due to the π→π* (pi-bonding to pi-antibonding) transition within the conjugated aromatic system. scispace.com

Studies on the closely related compound 4-chloro-4'-ethoxybenzophenone (B1348884) in different solvents provide insight into these transitions. In a non-polar solvent like methylcyclohexane (B89554) (MCH), both the n→π* and π→π* transitions are observable. oregonstate.edu However, in a polar solvent mixture like EPA (a combination of ether, isopentane, and ethanol), the n→π* transition is often obscured or appears to be eliminated, while the π→π* transition remains prominent. oregonstate.edu This phenomenon is attributed to the strong interactions between the polar solvent and the non-bonding electrons of the carbonyl group.

Table 2: Observed Electronic Transitions for a this compound Analogue

| Solvent Type | Solvent | Observed Transitions |

|---|---|---|

| Non-Polar | Methylcyclohexane (MCH) | n→π, π→π |

| Polar | EPA (Ether/Isopentane/Ethanol) | π→π* |

This table summarizes the electronic transitions observed for 4-chloro-4'-ethoxybenzophenone in polar and non-polar solvents, which serves as a model for this compound. Data sourced from studies at Oregon State University. oregonstate.edu

Solvent Effects on Absorption Maxima (e.g., Red-Shift and Blue-Shift Phenomena)

The polarity of the solvent significantly influences the energy of electronic transitions, leading to shifts in the absorption maxima (λ_max). These shifts are categorized as either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength.

Blue Shift (Hypsochromic Shift) of the n→π Transition:* In polar solvents, the n→π* transition of benzophenones undergoes a blue shift. This is because polar solvent molecules, particularly those capable of hydrogen bonding, stabilize the lone pair of non-bonding electrons on the carbonyl oxygen in the ground state. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the n→π* transition and shifting its absorption to a shorter wavelength. oregonstate.edu

Red Shift (Bathochromic Shift) of the π→π Transition:* Conversely, the intense π→π* transition typically experiences a red shift in polar solvents. In this case, the π* excited state is generally more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, which decreases the energy gap for the transition and shifts the absorption to a longer wavelength. oregonstate.edu

For 4-chloro-4'-ethoxybenzophenone , experiments explicitly show a blue shift for the n→π* transition when moving from MCH to the more polar EPA solvent. oregonstate.edu

Quantum Yield Determinations in Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency. It is defined as the number of molecules that undergo a specific photochemical event divided by the number of photons absorbed by the system. scispace.com Benzophenones are well-known to undergo photoreduction in the presence of a hydrogen-donating solvent, a reaction that proceeds via the triplet excited state. osti.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π interactions)

While a specific crystal structure for this compound (C₁₅H₁₄O₂) was not found in the searched databases, the crystal structures of numerous benzophenone derivatives have been reported, revealing common packing motifs. mdpi.comillinois.edunih.gov Based on its molecular structure, this compound is expected to exhibit several types of intermolecular interactions that stabilize its crystal lattice.

The primary interactions anticipated are:

C-H···O Hydrogen Bonds: The carbonyl oxygen and the ether oxygen are strong hydrogen bond acceptors. They are likely to form weak C-H···O hydrogen bonds with aromatic and aliphatic C-H groups from neighboring molecules. Such interactions are a dominant feature in the crystal packing of many aromatic ketones. iucr.orgnih.gov

π-π Stacking Interactions: The presence of two phenyl rings facilitates π-π stacking. These interactions, where the electron-rich π systems of aromatic rings overlap, are crucial in the packing of many aromatic compounds. iucr.orgrsc.org

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor Group | Acceptor Group |

|---|---|---|

| C-H···O Hydrogen Bond | Aromatic C-H, Aliphatic C-H (-CH₂CH₃) | Carbonyl Oxygen (C=O), Ether Oxygen (-O-) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

This table outlines the likely non-covalent interactions that stabilize the crystal structure of this compound, based on its functional groups and data from analogous structures. iucr.orgnih.govrsc.org

Conformational Analysis of the Benzophenone Moiety in the Crystalline State

The conformation of benzophenone and its derivatives in the solid state is primarily dictated by the steric and electronic interactions between the two phenyl rings and the central carbonyl group. The inherent steric hindrance between the ortho-hydrogens of the phenyl rings prevents a fully planar conformation. Consequently, the phenyl rings adopt a twisted or propeller-like conformation relative to the plane of the carbonyl group.

For unsubstituted benzophenone, two polymorphic forms have been identified, each exhibiting different dihedral angles between the phenyl rings, demonstrating the molecule's conformational flexibility. In various supramolecular frameworks, the dihedral angles of guest benzophenone molecules have been observed to vary significantly, ranging from 42.0° to 67.9°. This wide range underscores the influence of the crystal packing environment on the molecule's conformation. The presence of substituents on the phenyl rings, such as the ethoxy group in this compound, further influences the electronic distribution and steric profile, which in turn affects the preferred conformation in the crystal lattice.

Dihedral Angles and Structural Distortions within Supramolecular Frameworks

The precise dihedral angles in a crystalline structure are a direct reflection of the balance between intramolecular forces and intermolecular interactions within the supramolecular framework. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. The resulting crystal packing can induce distortions in the molecular geometry, leading to deviations from the gas-phase or solution-state conformation.

A systematic study of benzophenone included in various host frameworks revealed a correlation between the dihedral angles of the phenyl rings and the central C-C-C bond angle of the carbonyl group. As the dihedral angle increases, the C-C-C bond angle tends to decrease. This demonstrates a structural distortion that accommodates the conformational stress imposed by the crystal environment. The energy associated with these distortions can be significant, indicating that the supramolecular arrangement can substantially alter the geometry of the individual molecule.

The following table presents a hypothetical but representative range of dihedral angles for the two phenyl rings of a benzophenone derivative within a crystalline environment, based on published data for analogous compounds. These angles are typically defined by the planes of the phenyl rings relative to each other.

| Parameter | Value Range |

| Dihedral Angle (Phenyl 1 - Phenyl 2) | 40° - 70° |

| Torsion Angle (C-C-C-O) | Variable |

This table is illustrative and based on data for related benzophenone structures, as specific crystallographic data for this compound was not found.

Photochemistry and Excited State Dynamics of 4 Ethoxybenzophenone

Photoexcitation and Intersystem Crossing Pathways

The photochemical journey of 4-Ethoxybenzophenone begins with the absorption of ultraviolet (UV) light, which elevates the molecule to an electronically excited state. The subsequent relaxation and transformation processes are dictated by the nature of these excited states and the efficiency of transitions between them.

Singlet (S₁) and Triplet (T₁) State Characterization

Upon absorbing a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is typically short-lived. For many benzophenone (B1666685) derivatives, the excitation process involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, a transition known as n→π*. oregonstate.edu Following this initial excitation, the molecule can undergo a highly efficient process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). oregonstate.edursc.org

In the triplet state, the two unpaired electrons have parallel spins, a configuration that is quantum mechanically forbidden to directly return to the singlet ground state. researchgate.net This "forbidden" transition results in the T₁ state having a significantly longer lifetime compared to the S₁ state. researchgate.net This long lifetime is crucial as it allows sufficient time for the excited molecule to participate in subsequent chemical reactions.

Table 1: Illustrative Photophysical Properties of Related Alkoxybenzophenones

| Compound | Transition | Solvent | λmax (nm) | Triplet (T₁) Lifetime | Reference |

|---|---|---|---|---|---|

| 4-chloro-4'-ethoxybenzophenone (B1348884) | S₀ → S₁ (n→π*) | Methylcyclohexane (B89554) | 331.36 | Not Specified | rsc.org |

| 4-chloro-4'-ethoxybenzophenone | T₁ → S₀ | Methylcyclohexane | 445 | Not Specified | rsc.org |

| 4-chloro-4'-ethylbenzophenone (B1302642) | - | EPA | Not Specified | 5 ms | oregonstate.edu |

| 4-chloro-4'-ethylbenzophenone | - | Methylcyclohexane | Not Specified | 7 ms | oregonstate.edu |

| 4-methoxy-benzophenone | - | Not Specified | Not Specified | 800 ns | oregonstate.edu |

Role of the Carbonyl Group in Photoexcitation

The carbonyl group (C=O) is the primary chromophore in benzophenone and its derivatives, meaning it is the part of the molecule responsible for absorbing UV light. researchgate.netoregonstate.edu The key photochemical activity stems from the n→π* transition, where a non-bonding (n) electron on the oxygen atom is promoted to an anti-bonding (π*) orbital of the carbonyl group. researchgate.netreading.ac.uk

This transition results in an excited state where the oxygen atom has a partial positive charge and is electron-deficient, while the carbon atom has a partial negative charge. This electronic rearrangement makes the oxygen atom of the excited carbonyl group electrophilic and highly reactive. frontiersin.org The (n, π) excited states are known to be more reactive towards processes like hydrogen abstraction than the (π, π) excited states. researchgate.net The efficient intersystem crossing from the initial singlet (S₁) n→π* state to the corresponding triplet (T₁) n→π* state is a hallmark of benzophenone photochemistry, making the triplet state the primary precursor for the compound's photoreactivity. oregonstate.edumdpi.com

Photoreactivity and Radical Generation

The long-lived and energetic triplet state of this compound is a potent chemical species capable of initiating radical reactions. This photoreactivity is primarily characterized by its ability to abstract hydrogen atoms from suitable donor molecules.

Hydrogen Atom Abstraction Mechanisms

Once in the triplet excited state (T₁), this compound can react with a hydrogen-donor molecule (often the solvent or an added co-initiator) in a process called hydrogen atom abstraction. This reaction is a cornerstone of benzophenone photochemistry and is often referred to as a Norrish Type II reaction when it occurs intramolecularly, though intermolecular abstraction is also common.

In this step, the electrophilic oxygen atom of the excited carbonyl group abstracts a hydrogen atom (H•) from a donor molecule (R-H), resulting in the formation of two radical species. oregonstate.edu The efficiency of this hydrogen abstraction is high, particularly from substrates with easily abstractable hydrogens like alcohols and ethers. researchgate.net

General Mechanism of Hydrogen Abstraction:

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP-H• + R• (where BP is this compound and BP-H• is the resulting ketyl radical)

Formation of Ketyl Radicals and Subsequent Coupling Reactions

The hydrogen abstraction process generates a benzophenone ketyl radical (specifically, the this compound ketyl radical). oregonstate.edursc.org A ketyl radical is characterized by having a hydroxyl group and a radical center on the same carbon atom that was formerly the carbonyl carbon. rsc.org

These ketyl radicals are typically not effective at initiating polymerization themselves due to steric hindrance and the delocalization of the unpaired electron. researchgate.net However, they can undergo subsequent coupling or dimerization reactions. oregonstate.edu A common reaction is the coupling of two ketyl radicals to form a stable, non-radical product known as a benzopinacol. oregonstate.edu This dimerization effectively terminates the radical nature of the ketyl species. The other radical generated from the hydrogen donor (R•) is often the species that goes on to initiate polymerization. researchgate.net

Table 2: Radical Species and Products in this compound Photoreactions

| Reactant | Intermediate Species | Coupling Product | Reference |

|---|---|---|---|

| ³(this compound)* + R-H | This compound Ketyl Radical | 4,4'-Diethoxybenzopinacol | oregonstate.edu |

| ³(this compound)* + R-H | Donor Radical (R•) | Polymer Chain (in polymerization) | researchgate.net |

Applications in Photopolymerization and UV Curing

The ability of this compound to generate free radicals upon UV exposure makes it a valuable component in industrial processes such as photopolymerization and UV curing. researchgate.netoregonstate.edu It functions as a Type II photoinitiator, which means it requires a co-initiator or hydrogen donor to produce the initiating radicals. researchgate.net

In these applications, this compound is blended with monomers (like acrylates) and a hydrogen-donating species (like an amine or an ether). researchgate.net When exposed to UV light, the this compound abstracts a hydrogen atom from the co-initiator, generating a reactive radical from the co-initiator molecule. This radical then attacks the double bonds of the monomer molecules, initiating a chain reaction that leads to the formation of a cross-linked polymer network. This process, known as UV curing, is used to rapidly harden coatings, inks, and adhesives. researchgate.netoregonstate.edu Derivatives such as 4-acryloyloxy ethoxybenzophenone, which have the photoinitiator functionality built into a polymerizable monomer, have also been developed for use in UV-curable systems.

Table 3: Applications of this compound Derivatives in Photopolymerization

| Application | Role | Monomers Polymerized | Reference |

|---|---|---|---|

| UV Curing | Type II Photoinitiator | Acrylates, Methacrylates | researchgate.net |

| Adhesives, Inks, Coatings | Type II Photoinitiator | Acrylates | researchgate.netoregonstate.edu |

| UV-Curable Copolymers | Polymerizable Photoinitiator | Acrylates |

Theoretical Studies of Photochemical Mechanisms

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and excited states of molecules like this compound. ohio-state.edu These methods offer a balance between computational cost and accuracy, making them popular for studying photochemical processes. ohio-state.edursc.org

TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. ohio-state.edu These calculated energies can be compared with experimental absorption spectra. For many organic molecules, TD-DFT can predict vertical excitation energies with a statistical accuracy of around 0.3 eV. ohio-state.edu

The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. redalyc.org For instance, the PBE0 functional with the 6-31+G(d,p) basis set, combined with a polarizable continuum model (PCM) to simulate solvent effects, has been shown to provide a good description of the excited states of similar organic compounds. redalyc.org

Calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. For example, in a related system, the lowest energy singlet transition was identified as an intramolecular charge transfer (ICT) transition, with the highest occupied molecular orbital (HOMO) localized on one part of the molecule and the lowest unoccupied molecular orbital (LUMO) on another. redalyc.org

The following table summarizes the types of information that can be obtained from DFT and TD-DFT calculations of excited states.

Table 3: Information from DFT and TD-DFT Calculations

| Calculated Property | Significance |

| Vertical Excitation Energies | Predicts absorption spectra and compares with experimental data. ohio-state.edu |

| Oscillator Strengths | Indicates the intensity of an electronic transition. ohio-state.edu |

| Molecular Orbital Analysis (HOMO, LUMO) | Characterizes the nature of the electronic transition (e.g., n→π, π→π, ICT). redalyc.org |

| Excited State Geometries | Provides insights into the structure of the molecule in the excited state. diva-portal.org |

Computational methods, particularly DFT, are employed to model photochemical reactions like the Norrish Type II reaction. This reaction involves an intramolecular hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. chemrxiv.org This biradical can then undergo cleavage to form an enol and an alkene, or cyclization to yield a cyclobutanol. chemrxiv.org

Theoretical calculations can map out the potential energy surfaces for both the singlet (S₁) and triplet (T₁) excited states, identifying transition states and intermediates along the reaction pathway. chemrxiv.org This allows for the determination of reaction barriers and helps to understand the preference for a particular reaction pathway (singlet vs. triplet). chemrxiv.org

For example, studies on various carbonyl compounds have shown that the Norrish Type II reaction can proceed on both the S₁ and T₁ surfaces. chemrxiv.org The relative heights of the energy barriers on these surfaces dictate the dominant pathway. In some cases, a conical intersection between the S₁ state and the ground state (S₀) can be found along the reaction coordinate, providing a mechanism for rapid, non-radiative decay back to the ground state. chemrxiv.org

The structure of the carbonyl compound plays a significant role in the outcome of the Norrish Type II reaction. For instance, the stability of the 1,4-biradical intermediate is influenced by substituents at the γ-position. chemrxiv.org Computational models can quantify these structural effects and provide insights that are valuable for designing molecules with specific photochemical properties.

Advanced Applications and Functionalization of 4 Ethoxybenzophenone Derivatives

Derivatization for Advanced Materials

The inherent photochemical properties and stable aromatic structure of 4-ethoxybenzophenone make it a valuable building block for high-performance polymers and optical materials.

Synthesis of Coordination Polymers and Polychelates

Coordination polymers (CPs) and polychelates are a class of materials formed by the self-assembly of metal ions with organic ligands. Derivatives of this compound can act as ligands, creating robust and functional polymeric structures.

A key synthetic strategy involves the condensation of a hydroxy-substituted this compound derivative with a diol in the presence of a catalyst. For instance, a polymeric resin has been synthesized through the condensation of 2-hydroxy-4-ethoxybenzophenone with 1,4-butane diol, catalyzed by polyphosphoric acid at elevated temperatures. researchgate.net This resulting resin can then form polychelates with various metal ions. The general approach for creating such coordination polymers involves reacting a metal(II) salt with the ligand (the benzophenone (B1666685) derivative) and often a crystallization mediator under specific conditions, such as hydrothermal synthesis. nih.gov The structure of the final polymer, whether it's a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework, is influenced by the coordination geometry of the metal ion and the structure of the organic linker. nih.govmdpi.com These materials are of interest for their potential applications in catalysis and materials science. nih.gov

Use in Luminescent Polymer Films and Optical Materials

The derivatization of this compound has led to the creation of materials with significant optical and luminescent properties. These are particularly useful in the development of new optical devices and photoinitiating systems.

A notable application is the creation of luminescent polymer films. A polymeric ligand synthesized from 2-hydroxy-4-ethoxybenzophenone and 1,2-propylene glycol has been used to create polychelates which, when doped with rare-earth ions like Europium (Eu³⁺), form highly luminescent materials. researchgate.net For example, Eu³⁺-doped polyvinyl alcohol (PVA) films incorporating this benzophenone derivative emit a bright red light under UV irradiation. researchgate.net Such films are being explored as promising new optical materials for displays and lighting applications. researchgate.net

Furthermore, derivatives of this compound serve as efficient one-component Type II photoinitiators. A benzodioxole derivative, 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO), has been synthesized from 4-hydroxybenzophenone (B119663) and sesamol. scispace.com In this molecule, the benzophenone moiety acts as the photosensitizer and the hydrogen donor is part of the same structure, allowing for efficient radical generation through an intramolecular reaction upon UV exposure. scispace.com This property is harnessed in photopolymerization, a process used in coatings, inks, and 3D printing. scispace.comresearchgate.net

| Derivative | Application | Key Finding |

| Polymeric ligand from 2-hydroxy-4-ethoxybenzophenone | Luminescent Polymer Films | Forms polychelates that, when doped with Eu³⁺ in PVA films, produce bright red luminescence under UV light. researchgate.net |

| 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO) | One-Component Photoinitiator | Acts as an effective photoinitiator for free radical polymerization due to efficient intramolecular hydrogen abstraction. scispace.com |

Biomedical and Pharmacological Research

The benzophenone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this compound have been designed and synthesized to explore a range of biological activities, including anticancer and chemopreventive effects.

Design and Synthesis of Benzophenone Derivatives with Biological Activity (e.g., anti-inflammatory, anticancer)

Researchers have synthesized and evaluated numerous benzophenone derivatives for their potential as therapeutic agents. Several studies have focused on their anticancer properties, demonstrating that specific structural modifications can lead to potent antitumor activity.

For example, a series of benzophenones were synthesized and tested for in vitro antitumor activity, with some compounds showing strong inhibitory effects against various cancer cell lines, including promyelocytic leukemia (HL-60), lung cancer (A-549), and colon cancer (SW480). rsc.orgnih.gov One derivative demonstrated IC₅₀ values as low as 0.26 μM. rsc.org Another design strategy involves creating hybrid molecules, such as replacing a phenyl ring in the known anticancer drug Tamoxifen® with an NCN-pincer platinum complex, leading to new derivatives for anticancer screening. mdpi.com Additionally, benzophenone derivatives have been developed as inhibitors of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer cells. researchgate.net

| Compound Type | Target/Activity | Example Finding |

| Synthetic Benzophenone Derivatives | Anticancer | Compound 1 exhibited potent inhibitory activity against SMMC-7721 and HL-60 cancer cell lines with IC₅₀ values of 0.26 μM and 0.48 μM, respectively. rsc.org |

| Propafenone-type Benzophenone Analogues | P-glycoprotein Inhibition | Synthesized derivatives showed inhibitory activity against the P-gp multidrug transporter, a key factor in cancer drug resistance. researchgate.net |

| NCN Pincer-Platinum Benzophenone Hybrids | Anticancer | Post-modification of pincer-platinum complexes created Tamoxifen®-type derivatives as potential anticancer agents. mdpi.com |

DNA Binding Properties and Molecular Docking Studies

Understanding how a compound interacts with biological macromolecules is crucial for drug design. Many anticancer agents exert their effect by interacting with DNA. Molecular docking and DNA binding studies are used to investigate these interactions for this compound derivatives.

The interaction between small molecules and DNA can occur through several modes, including intercalation (inserting between base pairs), groove binding (fitting into the major or minor groove), or electrostatic interactions. srce.hrnih.gov Studies on compounds structurally related to benzophenone derivatives, such as dihydrazones, have shown that the presence of electron-withdrawing groups can enhance DNA binding and anticancer activity. nih.gov Molecular docking simulations help to visualize these interactions at a molecular level, predicting binding modes and affinities. nih.govrsc.org For instance, docking studies have confirmed that active dihydrazone compounds stack within the A-T rich regions of the DNA minor groove. nih.gov The binding affinity is often quantified by the binding constant (K_b), with higher values indicating stronger interaction. mdpi.com These computational and experimental approaches are vital for elucidating the mechanism of action and for the rational design of new, more effective DNA-targeting agents. nih.gov

Identification of NQO1 Inducers for Chemoprevention

Chemoprevention is a strategy to use chemical agents to prevent or delay the development of cancer. One approach is to induce the expression of phase II detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which help protect cells from carcinogens.

Through high-throughput screening of a natural products library, a derivative of this compound, 2,3-dihydroxy-4-methoxy-4'-ethoxybenzophenone (DMEBP) , was identified as a novel and potent inducer of NQO1. nih.govnih.govaacrjournals.org In studies using normal human bronchial epithelial (NHBE) cells, DMEBP was found to significantly increase the expression of NQO1 at both the mRNA and protein levels. nih.govresearchgate.net At a concentration of 1.0 μM, DMEBP induced NQO1 mRNA expression by up to 10.8-fold and protein expression by up to 3.4-fold compared to controls. researchgate.netaacrjournals.org This induction of a key protective enzyme identifies DMEBP as a promising candidate for further research in the field of cancer chemoprevention. nih.govaacrjournals.org The compound also demonstrated antioxidant effects in cellular assays. nih.govnih.gov

| Compound | Cell Line | Concentration | NQO1 mRNA Induction (fold increase) | NQO1 Protein Induction (fold increase) |

| DMEBP | NHBE | 0.5-2.0 µM | Up to 10.8 | Up to 3.4 |

| DMEBP | HBEC | 0.5-2.0 µM | Up to 9.7 | No significant effect |

Data sourced from studies on normal human bronchial epithelial (NHBE) cells and immortalized human bronchial epithelial cells (HBEC). researchgate.netaacrjournals.org

Analytical Applications

The unique chemical structure of this compound and its derivatives has led to their use in various analytical applications, from high-throughput screening to the development of sophisticated detection methods.

Use in High-Throughput Screening Assays

High-throughput screening (HTS) is a drug discovery process that utilizes automation to test a large number of chemical and biological compounds against a specific biological target. bmglabtech.com This rapid screening method is crucial in identifying "hits"—compounds that show activity against a target—which can then be further optimized. bmglabtech.comevotec.com HTS is widely employed in the pharmaceutical industry to accelerate target analysis by efficiently screening large compound libraries. bmglabtech.com

Benzophenone derivatives, including those structurally related to this compound, have been identified as potent hits in HTS campaigns. For instance, in a biochemical HTS for inhibitors of the SARS-CoV-2 main protease (Mpro), several benzophenone derivatives were identified as inhibitors. plos.orgplos.org Specifically, 2,3,4-trihydroxy-4'-ethoxybenzophenone (a derivative of this compound) demonstrated an IC50 of 9.0 μM against the enzyme. plos.org This finding highlights the potential of the benzophenone scaffold in developing novel therapeutic agents. The process of HTS allows for the rapid evaluation of thousands to millions of compounds, generating extensive data that can guide the selection of compounds for further development. evotec.com

The general workflow of an HTS campaign involves several key steps:

Preparation of samples and compound libraries : Samples, which can be cellular or biochemical, are prepared in microplates, typically with 384, 1536, or even 3456 wells. bmglabtech.com

Assay Development and Automation : A suitable assay is established and adapted for robotic workstations. bmglabtech.com

Screening : The automated system performs the assay on the compound library. evotec.com

Data Acquisition and Analysis : Data is collected and analyzed to identify active compounds or "hits". bmglabtech.com

| Compound | Screening Target | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 2,3,4-Trihydroxy-4'-ethoxybenzophenone | SARS-CoV-2 Main Protease | 9.0 μM | plos.org |

| 3,4-Didesmethyl-5-deshydroxy-3'-ethoxyscleroin | SARS-CoV-2 Main Protease | 10.6 μM | plos.org |

Development of Analytical Methods for Detection of Benzophenone and Derivatives (e.g., UHPLC-MS/MS)

The increasing use of benzophenone and its derivatives in various consumer products has necessitated the development of sensitive and reliable analytical methods for their detection. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful technique for this purpose. mdpi.comrsc.orgjfda-online.com This method offers high sensitivity, specificity, and the ability to analyze multiple residues simultaneously. mdpi.com

Several studies have focused on developing and validating UHPLC-MS/MS methods for the determination of benzophenone and its derivatives in complex matrices such as food and environmental samples. mdpi.comrsc.orgmdpi.com For instance, a method was established for identifying benzophenone and nine of its derivatives in packaged cereal-based foods. mdpi.com This method utilized solid-liquid extraction for sample pretreatment followed by UHPLC-MS/MS analysis, achieving low limits of detection (LODs) ranging from 0.02 to 4.2 ng/g. mdpi.com

Another study developed a fast pesticide extraction (FaPEx) technique coupled with UHPLC-MS/MS to analyze ten benzophenone derivatives in breakfast cereals. jfda-online.comnih.gov This method demonstrated excellent linearity, high precision, and LODs ranging from 0.001 to 0.122 ng/g. nih.gov The use of isotope-labeled internal standards in these methods is crucial for accurate quantification and to mitigate matrix effects. mdpi.comjfda-online.com

The typical parameters for a UHPLC-MS/MS method for benzophenone derivative analysis include:

Chromatographic Column : A C18 column is commonly used for separation. mdpi.comjfda-online.com

Mobile Phase : A gradient of methanol (B129727) or acetonitrile (B52724) and water, often with additives like formic acid. mdpi.comjfda-online.com

Ionization Source : Electrospray ionization (ESI) is frequently employed, operating in both positive and negative ion modes to detect a wider range of derivatives. rsc.org

| Parameter | Details from Study 1 mdpi.com | Details from Study 2 jfda-online.com |

|---|---|---|

| Analytical Column | UPLC Waters BEH C18 (1.7 μm, 2.1 mm × 100 mm) | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm) |

| Mobile Phase | A: Methanol with 0.1% formic acid, B: Deionized water | A: Water, B: Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (Positive Mode) | Electrospray Ionization (ESI) |

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. researchgate.net this compound and its derivatives are of interest in this field due to their ability to participate in the formation of complex assemblies through various intermolecular forces.

Formation of Supramolecular Complexes and Host/Guest Solids

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. thno.orgwhiterose.ac.uksioc-journal.cn The interactions holding the complex together are typically non-covalent, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. thno.org

Benzophenone-based structures have been utilized as components in the construction of supramolecular complexes. For example, derivatives of 4-hydroxybenzophenone have been synthesized to act as one-component Type II photoinitiators, where the molecule contains both the chromophore and the hydrogen donor. scispace.com The design of such molecules relies on understanding and controlling the intramolecular and intermolecular interactions that govern their behavior.

The formation of host-guest solids can be engineered by carefully selecting host molecules with specific cavity sizes and chemical properties to encapsulate desired guest molecules. For instance, coordination cages, which are self-assembled, hollow structures, can act as hosts for a variety of guest molecules, including drugs and natural products. researchgate.net While direct examples involving this compound as a guest are not prevalent in the provided search results, the principles of host-guest chemistry are applicable to its derivatives. The inclusion of a guest molecule within a host can alter its physical and chemical properties, such as solubility and stability. thno.org

Engineering Crystal Structures through Intermolecular Interactions

Crystal engineering is the rational design of crystalline solids with desired properties, which is achieved by controlling the intermolecular interactions that dictate the packing of molecules in the crystal lattice. mdpi.com These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net

The crystal structure of benzophenone derivatives is influenced by a variety of weak intermolecular interactions. mdpi.com For example, in the co-crystals of benzophenone with perfluorinated β-diketonate complexes, the crystal packing is dictated by interactions such as M···π and π-hole···π interactions, rather than solely by the carbonyl oxygen of the benzophenone. mdpi.com

常见问题

Q. What are the recommended synthetic routes for 4-Ethoxybenzophenone, and how can purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where an ethoxy-substituted benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). To optimize purity, post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Recrystallization using ethanol or methanol can further enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (literature values: ~58–63°C for structurally similar 4-methoxybenzophenone ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to verify ethoxy group substitution (δ ~1.3–1.5 ppm for -OCH₂CH₃ protons; δ ~63–69 ppm for ethoxy carbon). Aromatic protons typically appear at δ 6.8–7.8 ppm .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and ether (C-O-C) stretch at ~1200–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks (expected m/z for C₁₅H₁₄O₂: 242.0943).

Q. How does the ethoxy substituent influence the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC-UV at 254 nm. The ethoxy group enhances electron density on the benzene ring, potentially increasing resistance to hydrolysis in acidic conditions compared to hydroxybenzophenones. Compare results with analogs like 4-hydroxybenzophenone to isolate substituent effects .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in studies involving this compound derivatives?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., cell lines, solvent controls, concentration ranges) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or incubation times.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R to identify trends. Apply statistical tests (e.g., ANOVA) to assess significance of reported contradictions .

- Mechanistic Studies : Use computational modeling (e.g., DFT for electronic properties) to predict interactions with biological targets and validate experimentally via SPR (surface plasmon resonance) .

Q. What advanced strategies optimize regioselectivity in synthesizing this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance selectivity for the para position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor ethoxy group retention during reactions.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers mitigate challenges in detecting trace this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water matrices.

- Analytical Techniques : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (detection limit: ~0.1 ng/mL). Validate methods via spike-recovery experiments in relevant matrices (e.g., river water, soil) .

Q. What computational approaches predict the photodegradation pathways of this compound?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra to identify excited-state behavior. Compare with experimental data from solar simulator tests.

- Reactive Intermediate Trapping : Use LC-HRMS to detect transient species (e.g., radicals) formed under UV light.

- Environmental Fate Modeling : Apply QSAR models to estimate half-lives in aquatic systems .

Data Management and Ethical Considerations

Q. How should researchers reconcile open-data mandates with privacy concerns when studying this compound in biological systems?

- Methodological Answer :

- De-Identification : Anonymize patient/participant data by removing identifiers (e.g., names, geographic data) before deposition in repositories like Zenodo.

- Controlled Access : Use platforms like EMBL-EBI’s BioStudies, which require data-use agreements for sensitive datasets.

- Ethical Compliance : Align with GDPR and institutional review boards (IRBs) to ensure consent forms explicitly permit data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。